

(R)-VT104 role in YAP/TAZ-TEAD complex

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-VT104

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An In-depth Technical Guide on the Role of **(R)-VT104** in the YAP/TAZ-TEAD Complex

Introduction

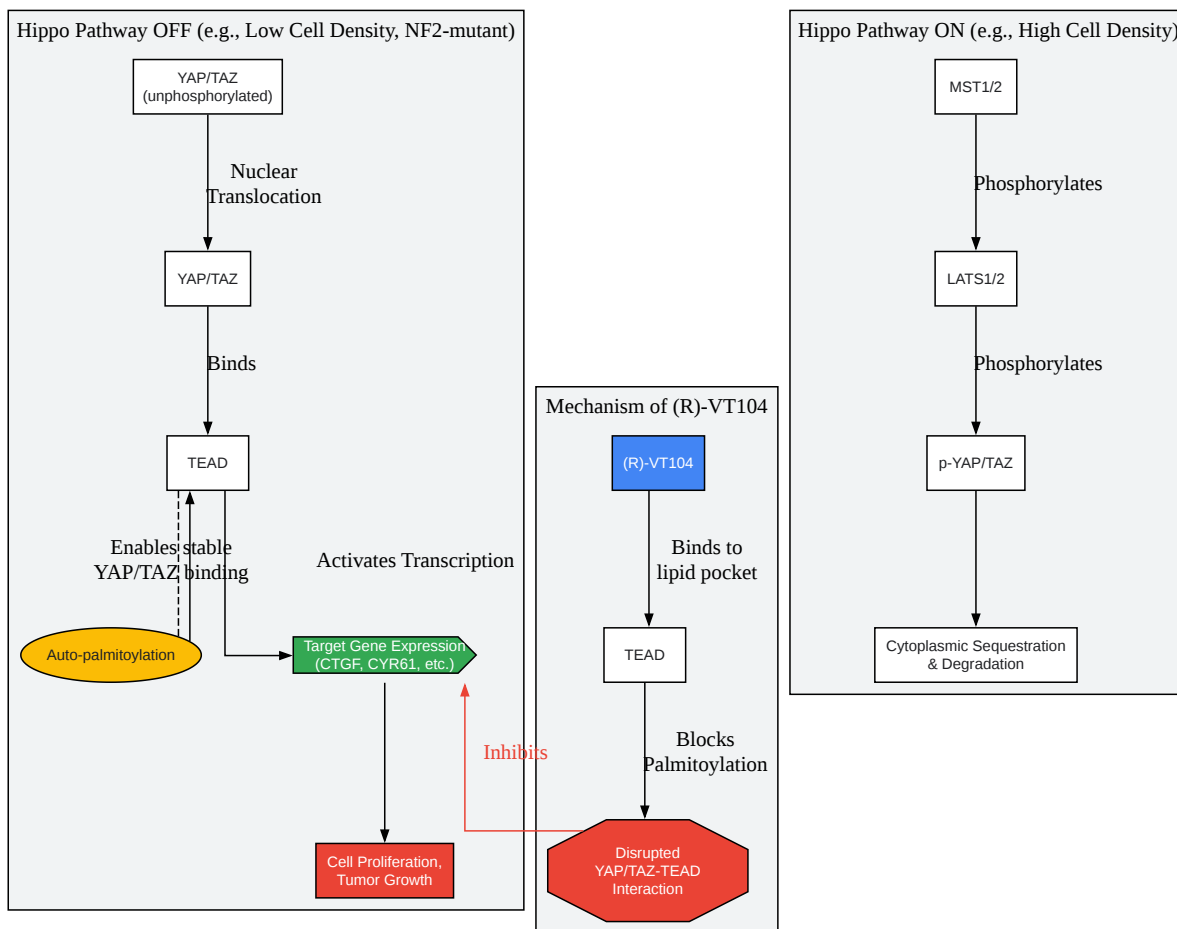
The Hippo signaling pathway is a critical, evolutionarily conserved cascade that governs organ size and tissue homeostasis by regulating cell proliferation, apoptosis, and stem cell functions[1][2]. Dysregulation of this pathway is implicated in various cancers, where its downstream effectors, the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), become constitutively active[1][3]. In their active state, YAP and TAZ translocate to the nucleus and form a complex with the TEA Domain (TEAD) family of transcription factors (TEAD1-4)[4][5][6]. This complex drives the expression of genes that promote cell proliferation, survival, and tumorigenesis, making the YAP/TAZ-TEAD interaction a compelling target for cancer therapy[6][7]. **(R)-VT104** is a potent, selective, and orally bioavailable small molecule inhibitor developed to disrupt this oncogenic complex[7][8][9]. This document provides a comprehensive technical overview of **(R)-VT104**'s mechanism of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action of (R)-VT104

(R)-VT104 functions as a pan-TEAD inhibitor, targeting all four TEAD family members (TEAD1-4)[6]. Its mechanism is not to directly block the protein-protein interaction surface between YAP/TAZ and TEAD. Instead, it employs a more nuanced approach by targeting a critical post-translational modification required for TEAD's function: auto-palmitoylation[6][7].

TEAD transcription factors possess a central lipid-binding pocket. **(R)-VT104** binds non-covalently within this pocket, which prevents the auto-palmitoylation of a highly conserved

cysteine residue[6][7]. This palmitoylation is essential for the stable interaction between TEAD and its co-activators YAP and TAZ. By blocking this lipid modification, **(R)-VT104** effectively disrupts the formation and stability of the oncogenic YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target gene expression and subsequent inhibition of tumor cell proliferation[6][7]. Studies comparing enantiomers, such as VT106 and VT107, have demonstrated that this inhibitory activity is stereospecific, highlighting the specificity of the more potent enantiomer for the TEAD lipid pocket[7].



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Caption: Hippo Signaling and the **(R)-VT104** Inhibition Mechanism.

Quantitative Data

The efficacy of **(R)-VT104** and its analogs has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Anti-proliferative Activity of VT104

This table summarizes the half-maximal growth inhibition (GI50) concentrations of VT104 in a panel of human mesothelioma cell lines, many of which harbor mutations in the Hippo pathway (e.g., NF2 mutations).

Cell Line	GI50 (nM)[6]
NCI-H226	16
ACC-MESO-1	20
NCI-H2373	26
NCI-H2052	33
ZL34	46
SDM103T2	60
JU77	70
Mero-48a	98
ZL55	101
ONE58	135
Mero-83	214
ZL5	236
Mero-82	243
Mero-95	303
ACC-MESO-4	1098
SPC111	1945
SPC212	>3000
MSTO-211H	>3000

Table 2: In Vivo Efficacy of VT104 in a Xenograft Model

This table details the significant anti-tumor activity of orally administered VT104 in a human mesothelioma (NCI-H226) cell-derived xenograft (CDX) mouse model.

Compound	Dose (mg/kg, p.o., daily)	Tumor Growth Inhibition (TGI) %	Outcome ^[7]
VT104	1	87.12%	Significant growth block
VT104	3	102.49%	Tumor regression
VT104	10	103.67%	Tumor regression

Note: TGI > 100% indicates tumor regression.

Table 3: Clinical Trial Data for a First-in-Class TEAD Inhibitor

While clinical data for VT104 itself is not publicly detailed in the provided results, the first-in-class TEAD inhibitor VT3989, which targets the same mechanism, has shown promising early signals in a Phase I trial for patients with advanced solid tumors, primarily mesothelioma.

Compound	Phase	Patient Population	Key Outcomes[10][11]
VT3989	I	Advanced solid tumors (primarily mesothelioma)	Confirmed partial responses (PRs) observed in patients with mesothelioma. Stable disease (SD) was the best response for 34 patients with measurable disease. Responses were seen in patients with and without NF2 mutations. Common adverse events included albuminuria and peripheral edema, which were generally reversible[10][11].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **(R)-VT104**.

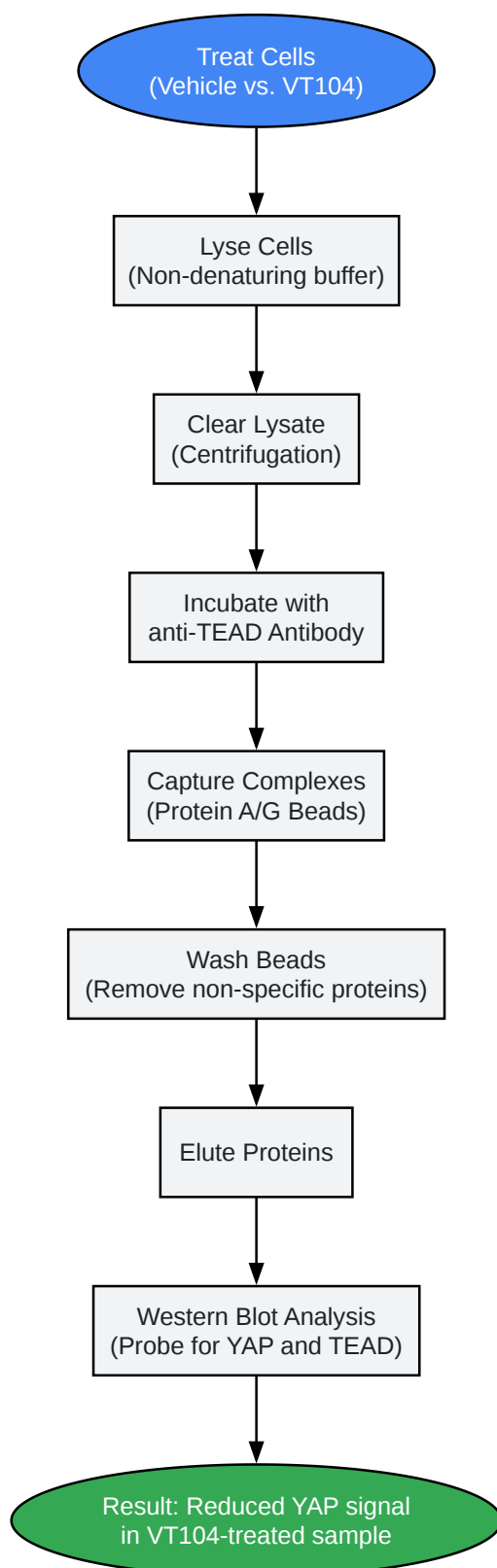
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This assay is used to demonstrate that **(R)-VT104** disrupts the physical interaction between YAP/TAZ and TEAD proteins within the cell[3].

Objective: To immunoprecipitate endogenous TEAD1 and probe for the co-precipitation of YAP, comparing vehicle-treated cells to **(R)-VT104**-treated cells.

Methodology:

- Cell Culture and Treatment: Plate NF2-mutant mesothelioma cells (e.g., NCI-H2373) and allow them to adhere. Treat cells with either vehicle (e.g., DMSO) or varying concentrations of **(R)-VT104** for 4 to 24 hours[7].
- Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors[12][13]. Scrape the cells and collect the lysate.
- Lysate Clearing: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube[14].
- Immunoprecipitation:
 - Add a specific primary antibody against TEAD1 to the cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex[7].
 - Add Protein A/G-coupled magnetic or agarose beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the immune complexes[15][16].
- Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins[16].
- Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
- Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against YAP and TEAD1 to detect the presence and amount of each protein in the immunocomplex[3][7]. A reduction in the YAP signal in the **(R)-VT104**-treated lane indicates disruption of the interaction.



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Caption: Workflow for a Co-Immunoprecipitation (Co-IP) Experiment.

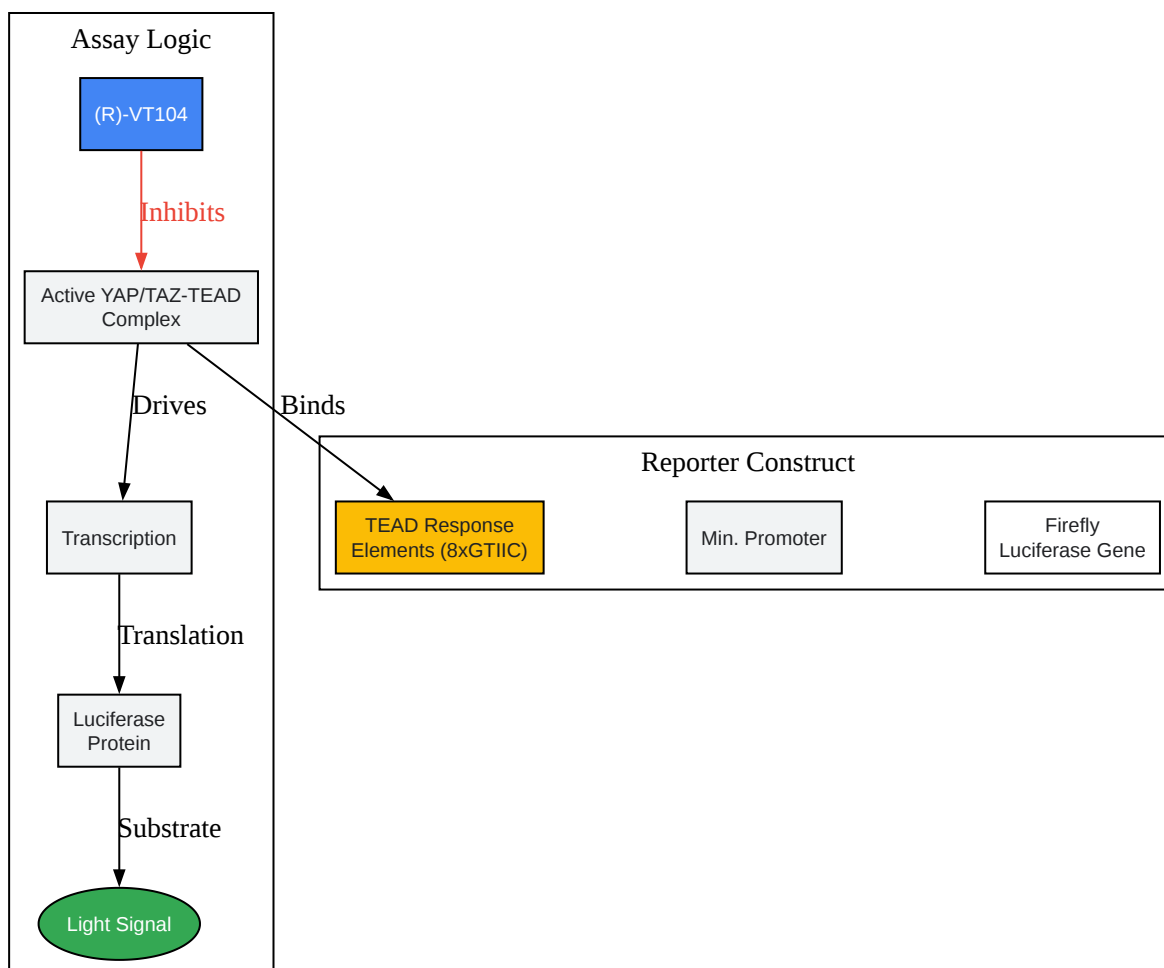
TEAD-Responsive Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex.

Objective: To measure the dose-dependent inhibition of TEAD-driven luciferase expression by **(R)-VT104**.

Methodology:

- Cell Transfection: Co-transfect HEK293T or another suitable cell line with two plasmids:
 - A reporter plasmid containing multiple TEAD binding sites upstream of a minimal promoter driving a firefly luciferase gene (e.g., 8xGTIIC-luciferase)[[17](#)][[18](#)].
 - A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., SV40) for normalization of transfection efficiency[[7](#)].
- Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of **(R)-VT104** or vehicle control. Incubate for an additional 12-24 hours[[7](#)][[19](#)].
- Cell Lysis: Wash cells with PBS and add passive lysis buffer[[20](#)].
- Luminometry:
 - Transfer a portion of the cell lysate to an opaque 96-well plate.
 - Use a dual-luciferase reporter assay system. First, inject the firefly luciferase substrate and measure the luminescence.
 - Second, inject the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure its luminescence[[21](#)][[22](#)].
- Data Analysis: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log of the **(R)-VT104** concentration to determine the IC50 value[[19](#)].



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Caption: Logical Flow of a TEAD-Responsive Luciferase Assay.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide DNA binding sites of TEAD and to determine how **(R)-VT104** treatment affects this binding landscape^[23].

Objective: To map TEAD binding sites across the genome and assess changes upon **(R)-VT104** treatment.

Methodology:

- Cross-linking: Treat cells (e.g., H226) with vehicle or **(R)-VT104**. Add formaldehyde directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine[23].
- Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion[24].
- Immunoprecipitation:
 - Incubate the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific for a TEAD family member (e.g., pan-TEAD)[25]. An IgG antibody should be used as a negative control.
 - Add Protein A/G beads to capture the antibody-chromatin complexes.
- Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
- Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the eluate in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein[26].
- DNA Purification: Purify the ChIP DNA using spin columns or phenol-chloroform extraction.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Perform high-throughput sequencing on a platform like Illumina[23][27].
- Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment (TEAD binding sites). Compare the peak profiles between vehicle- and **(R)-VT104**-treated samples to identify sites where TEAD binding is lost or reduced.

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- To cite this document: BenchChem. [(R)-VT104 role in YAP/TAZ-TEAD complex]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823716#r-vt104-role-in-yap-taz-tead-complex]

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